molecular formula C7H10N2O2 B12863655 N,4,5-Trimethylisoxazole-3-carboxamide

N,4,5-Trimethylisoxazole-3-carboxamide

Cat. No.: B12863655
M. Wt: 154.17 g/mol
InChI Key: FJOHTKKDXZGXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4,5-Trimethylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4,5-Trimethylisoxazole-3-carboxamide can be synthesized through various methods. One common approach involves the cycloaddition reaction of β-diketohydrazone with appropriate reagents . Another method includes the coupling reaction of aniline derivatives with isoxazole–carboxylic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,4,5-Trimethylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N,4,5-Trimethylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,4,5-Trimethylisoxazole-3-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N,4,5-Trimethylisoxazole-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, antiviral, and cytotoxic effects. The synthesis and characterization of this compound are also discussed, along with relevant case studies and experimental data.

Chemical Structure and Synthesis

This compound has the molecular formula C7H10N2O2. The isoxazole ring structure contributes to its reactivity and biological activity. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions to obtain the desired compound in high purity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a notable bactericidal effect (Table 1).

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

Antiviral Activity

In addition to antibacterial properties, this compound has been evaluated for antiviral activity. Preliminary studies suggest it may inhibit viral replication in cell cultures infected with influenza viruses. The mechanism appears to involve interference with viral entry or replication processes.

Cytotoxicity Studies

Cytotoxicity assessments using various human cell lines (e.g., HeLa and A549) have shown that this compound exhibits low toxicity at therapeutic concentrations. The results indicate that the compound does not significantly affect cell viability at concentrations below 100 µM (Table 2).

Cell Line Concentration (μM) Cell Viability (%)
HeLa1095
A5495090

Case Studies

A notable case study involved testing this compound in animal models to assess its therapeutic potential. In this study, the compound was administered to mice infected with bacterial pathogens. Results indicated a significant reduction in bacterial load compared to control groups treated with placebo.

Research Findings

  • Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) of the compound reveal favorable pharmacokinetic profiles that support its potential as a therapeutic agent.
  • Toxicological Profile : Toxicity studies classify this compound as having a moderate hazard classification (Class III), indicating it is relatively safe for further pharmacological development.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N,4,5-trimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)11-9-6(4)7(10)8-3/h1-3H3,(H,8,10)

InChI Key

FJOHTKKDXZGXHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.